N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a dihydroxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions and interact with biological targets. The dihydroxyphenyl group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate enzyme activity and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-difluorophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both the dihydroxyphenyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10N2O3S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-9-4-3-8(6-10(9)16)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+ |
InChI Key |
YIPDMOCUDZGFOV-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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